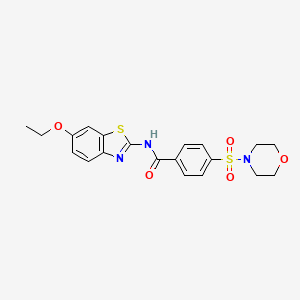

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as EMB-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. In

Applications De Recherche Scientifique

Benzothiazole Derivatives in Therapeutic Development

Benzothiazole derivatives are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. These compounds are considered potential antitumor agents, particularly the 2-arylbenzothiazoles, which are under development for cancer treatment. The structural simplicity of benzothiazoles and their ease of synthesis facilitate the development of chemical libraries, potentially leading to the discovery of new therapeutic agents (Kamal et al., 2015).

Advancements in Pharmacological Activities

The benzothiazole nucleus is integral to several biologically active compounds and pharmaceutical agents, offering a high degree of structural diversity useful for new therapeutic agent searches. This nucleus's broad spectrum of pharmacological activity indicates its undoubted interest in medicinal chemistry. Benzothiazole-based compounds as clinical drugs have been extensively used to treat various diseases, showcasing the importance of this nucleus in drug discovery and development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity and Molecular Interactions

Benzothiazole derivatives' antioxidant capacities have been studied through various assays, including the ABTS/PP decolorization assay. This review elaborates on the reaction pathways underlying the antioxidant capacity assessment, highlighting specific reactions such as coupling that may bias comparisons between antioxidants. Nonetheless, ABTS-based assays are recommended, with reservations, for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The unique methine center in the thiazole ring makes benzothiazole a significant heterocyclic compound, showing activities like anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, and anti-inflammatory. The review discusses the synthesis methods and pharmacological activities based on structural variations, highlighting the potential of benzothiazole derivatives in various fields of chemistry (Bhat & Belagali, 2020).

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-2-28-15-5-8-17-18(13-15)29-20(21-17)22-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-27-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAFOYHDMDVLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)

![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)

![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)

![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2675271.png)